molecular formula C20H21ClF2N2O5S B11503103 N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B11503103
M. Wt: 474.9 g/mol
InChI Key: NMLJPDLYXOAWJS-UHFFFAOYSA-N
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Description

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H21ClF2N2O5S

Molecular Weight

474.9 g/mol

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C20H21ClF2N2O5S/c1-12-15(16-10-13(30-20(21,22)23)4-6-17(16)25-12)8-9-24-31(26,27)14-5-7-18(28-2)19(11-14)29-3/h4-7,10-11,24-25H,8-9H2,1-3H3

InChI Key

NMLJPDLYXOAWJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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